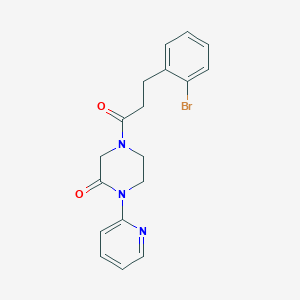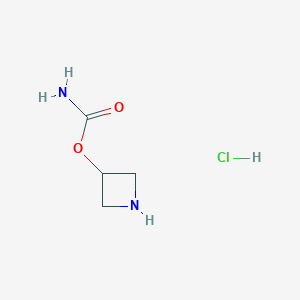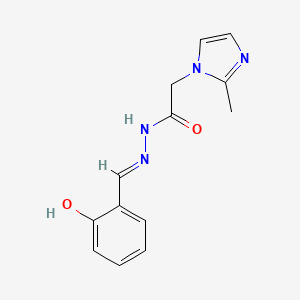
4-(3-(2-Bromophenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(2-Bromophenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C18H18BrN3O2 and its molecular weight is 388.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiarrhythmic and Antihypertensive Effects
Compounds with a structure incorporating elements similar to the queried chemical have been synthesized and tested for their potential antiarrhythmic and antihypertensive effects. For example, derivatives featuring a 1-substituted pyrrolidin-2-one and pyrrolidine structure have shown notable antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, indicating a reliance on specific structural moieties for their pharmacological actions (Malawska et al., 2002).
Vasodilation Properties
Research into 3-pyridinecarboxylates has uncovered compounds with significant vasodilation properties, demonstrating the potential for applications in cardiovascular disease management. The synthesis process involves bromination and reaction with secondary amines, leading to compounds that have shown considerable potency in vasodilation activity screening (Girgis et al., 2008).
Antipsychotic Activity
The design of G protein-biased partial agonists based on specific structural motifs, such as the pyrazolo[1,5-a]pyridine substructure, has opened new avenues in the development of potential antipsychotic therapies. These compounds demonstrate a preference for activating G proteins over β-arrestin recruitment, presenting a promising strategy for creating novel therapeutics with potentially fewer side effects (Möller et al., 2017).
Antitumor Activity
The synthesis of novel pyrimidinyl pyrazole derivatives has led to the identification of compounds with potent cytotoxicity against various tumor cell lines. This research highlights the therapeutic potential of structurally specific compounds in oncology, with certain derivatives showing considerable efficacy in both in vitro and in vivo antitumor activity assessments (Naito et al., 2005).
Antibacterial Activities
Compounds featuring the 1-aminomethyl derivative of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione have been evaluated for their antibacterial activities. This research underscores the potential use of these compounds in addressing bacterial infections, with initial screenings indicating their effectiveness (Pitucha et al., 2005).
Impact on Learning and Memory
The investigation into the effects of certain piperazine and pyridine derivatives on learning and memory has shown promising results. Compounds have been synthesized and tested, demonstrating significant facilitation of learning and memory in animal models. This suggests potential applications in treating cognitive disorders (Ming-zhu, 2012).
Properties
IUPAC Name |
4-[3-(2-bromophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c19-15-6-2-1-5-14(15)8-9-17(23)21-11-12-22(18(24)13-21)16-7-3-4-10-20-16/h1-7,10H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSCOGRONLUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=CC=C2Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2891112.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2891118.png)

![[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-[2-(2-methylpropyl)pyrimidin-4-yl]methanone;hydrochloride](/img/structure/B2891121.png)
![7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2891122.png)
![5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891123.png)
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2891124.png)
![4-(methylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2891126.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2891131.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2891133.png)
![2-[2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2891134.png)

